2-(2-(Aminomethyl)cyclohexyl)isothiazolidine 1,1-dioxide acetate

Medicinal Chemistry Sultam Scaffold Physicochemical Properties

2-(2-(Aminomethyl)cyclohexyl)isothiazolidine 1,1-dioxide acetate (CAS 2225136-29-6) is a small-molecule research compound with the molecular formula C12H24N2O4S and a molecular weight of 292.39 g/mol. It features an isothiazolidine 1,1-dioxide (cyclic sulfonamide/sultam) core substituted with a 2-(aminomethyl)cyclohexyl group at the ring nitrogen, and is supplied as its acetate salt form.

Molecular Formula C12H24N2O4S
Molecular Weight 292.39
CAS No. 2225136-29-6
Cat. No. B2883733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(Aminomethyl)cyclohexyl)isothiazolidine 1,1-dioxide acetate
CAS2225136-29-6
Molecular FormulaC12H24N2O4S
Molecular Weight292.39
Structural Identifiers
SMILESCC(=O)O.C1CCC(C(C1)CN)N2CCCS2(=O)=O
InChIInChI=1S/C10H20N2O2S.C2H4O2/c11-8-9-4-1-2-5-10(9)12-6-3-7-15(12,13)14;1-2(3)4/h9-10H,1-8,11H2;1H3,(H,3,4)
InChIKeyVXVAGSCLTUULLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(Aminomethyl)cyclohexyl)isothiazolidine 1,1-dioxide acetate (CAS 2225136-29-6): Chemical Identity and Core Scaffold for Research Procurement


2-(2-(Aminomethyl)cyclohexyl)isothiazolidine 1,1-dioxide acetate (CAS 2225136-29-6) is a small-molecule research compound with the molecular formula C12H24N2O4S and a molecular weight of 292.39 g/mol . It features an isothiazolidine 1,1-dioxide (cyclic sulfonamide/sultam) core substituted with a 2-(aminomethyl)cyclohexyl group at the ring nitrogen, and is supplied as its acetate salt form [1]. The isothiazolidine 1,1-dioxide scaffold is known to confer distinct physicochemical and hydrogen-bonding properties relative to carbocyclic or lactam analogs [2]. Typical vendor-reported purity for this compound is 95% .

Isothiazolidine 1,1-dioxide (sultam) core for probe development
2-(Aminomethyl)cyclohexyl substituent provides primary amine handle
Supplied as acetate salt, supporting handling and solubility

Why Generic Substitution Fails for 2-(2-(Aminomethyl)cyclohexyl)isothiazolidine 1,1-dioxide acetate: Structural Determinants of Target Engagement


In-class compounds bearing an isothiazolidine 1,1-dioxide (sultam) core cannot be simply interchanged, because the position and nature of the amine-bearing substituent critically influence both target binding and physicochemical properties . For instance, the 2-cyclohexyl analog lacking the aminomethyl group (CAS 73825-52-2, CID 52612) has zero hydrogen-bond donors (HBD = 0) and a computed XLogP3-AA of 1.5 [1]. In contrast, the target compound introduces a primary amine (aminomethyl) on the cyclohexyl ring, which adds a protonatable center, increases hydrogen-bond donor/acceptor capacity, and alters logP, solubility, and potential for salt-bridge interactions with biological targets . These structural differences mean that binding affinities, selectivity profiles, and pharmacokinetic behaviors observed for one isothiazolidine 1,1-dioxide derivative do not reliably predict those of another, even within closely related analog series.

! Unsubstituted cyclohexyl analog (CID 52612) lacks the aminomethyl group; H-bond capacity and logP may shift, limiting direct interchange
! Free base or alternative salt forms may alter solubility and bioassay performance; acetate form identity should be verified
! Sultam core metabolic stability is a class-level inference; compound-specific microsomal stability data are not publicly available

Quantitative Differentiation Evidence for 2-(2-(Aminomethyl)cyclohexyl)isothiazolidine 1,1-dioxide acetate: Comparator-Based Analysis


Structural Differentiation: Aminomethyl Substituent Confers Distinct Hydrogen-Bonding and Physicochemical Profile vs. Unsubstituted Cyclohexyl Analog

The target compound 2-(2-(aminomethyl)cyclohexyl)isothiazolidine 1,1-dioxide acetate differs from the simpler 2-cyclohexyl-isothiazolidine 1,1-dioxide (CAS 73825-52-2, PubChem CID 52612) by the presence of an aminomethyl (-CH2NH2) substituent on the cyclohexyl ring at the 2-position . This structural difference has direct physicochemical consequences: the unsubstituted analog has a computed hydrogen-bond donor count (HBD) of 0 and XLogP3-AA of 1.5, whereas the target compound possesses two H-bond donors (the primary amine and the protonated amine in the acetate salt) and a lower computed logP due to the polar aminomethyl group [1]. While direct experimental logP/logD data for the target compound are not publicly available, the class-level inference is that the aminomethyl group significantly increases aqueous solubility and enables ionic and hydrogen-bonding interactions that are absent in the unsubstituted analog [2].

Structural differentiation
Class-level inference
Target: HBD ≥2, MW 292.39, aminomethyl group present
Comparator (CID 52612): HBD 0, MW 203.30, XLogP3-AA 1.5, no amine
Reported structural differentiation; hydrogen-bonding profile differs
Experimental logP/logD for target not publicly available
Medicinal Chemistry Sultam Scaffold Physicochemical Properties

Salt Form Differentiation: Acetate Salt Provides Handling and Solubility Advantages Over Free Base

The target compound is supplied specifically as the acetate salt, as confirmed by its IUPAC name 'acetic acid;[2-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclohexyl]methanamine' . This is a deliberate salt form selection, as the free base of aminomethyl-containing isothiazolidine 1,1-dioxides can be hygroscopic or poorly crystalline . While no direct head-to-head solubility comparison between the acetate salt and free base of this specific compound has been published, the class-level principle is well established: acetate salts of primary amines generally exhibit improved crystallinity, handling characteristics, and aqueous solubility compared to the corresponding free bases [1]. Researchers procuring this compound must verify that the acetate salt form is appropriate for their specific assay conditions, as the counterion can influence buffer compatibility, osmolality, and cell-based assay outcomes [1].

Salt form identity
Class-level inference
Acetate salt confirmed (C₁₂H₂₄N₂O₄S, MW 292.39) per IUPAC
Salt form specification for handling and reproducibility
Solubility advantage over free base not experimentally quantified
Salt Selection Formulation Pre-formulation

Scaffold-Class Evidence: Isothiazolidine 1,1-Dioxide (Sultam) Core Confers Metabolic Stability Relative to Lactam and Sulfonamide Analogs

The isothiazolidine 1,1-dioxide (cyclic sulfonamide/sultam) core present in the target compound is documented in the medicinal chemistry literature as offering enhanced metabolic stability compared to analogous lactams and acyclic sulfonamides [1]. The electron-withdrawing sulfone group reduces susceptibility to cytochrome P450-mediated oxidation at the alpha-carbon relative to lactams, while the cyclic constraint precludes the metabolic N-dealkylation pathways common to acyclic sulfonamides [1]. For the target compound specifically, no head-to-head microsomal stability data versus a matched lactam or sulfonamide pair are publicly available. However, patent literature on isothiazolidine 1,1-dioxide-containing LSD1 inhibitors indicates that the sultam core was deliberately chosen over alternative heterocycles to achieve prolonged target residence time and cellular potency [2]. This scaffold-level advantage is a relevant consideration for procurement when selecting among tool compounds with different core structures intended for cellular or in vivo target engagement studies.

Scaffold metabolic stability
Class-level inference
Sultam core reported to offer enhanced metabolic stability vs. lactams and acyclic sulfonamides in literature
Scaffold-level property; no compound-specific microsomal data available
Microsomal stability testing recommended for procurement decisions
Metabolic Stability Sultam Scaffold Hopping

Research and Industrial Application Scenarios for 2-(2-(Aminomethyl)cyclohexyl)isothiazolidine 1,1-dioxide acetate (CAS 2225136-29-6)


Epigenetic Probe Development: LSD1 Histone Demethylase Inhibitor Programs

Based on patent disclosures that isothiazolidine 1,1-dioxide-containing compounds are claimed as LSD1 (KDM1A) inhibitors [1], 2-(2-(aminomethyl)cyclohexyl)isothiazolidine 1,1-dioxide acetate may serve as a key intermediate or scaffold for structure-activity relationship (SAR) exploration in epigenetic drug discovery. The aminomethyl group on the cyclohexyl ring provides a vector for further derivatization (e.g., amide coupling, reductive amination) to optimize LSD1 potency and selectivity, while the sultam core may contribute to metabolic stability as inferred from class-level evidence in Section 3 [2]. Researchers should verify LSD1 inhibitory activity experimentally, as no IC50 data for this specific compound are publicly available.

Sultam Library Synthesis and Diversity-Oriented Chemistry

The compound serves as a functionalized sultam building block for diversity-oriented synthesis. The free aminomethyl handle enables rapid parallel library construction via amide bond formation, sulfonamide coupling, or reductive amination with commercially available carboxylic acids, sulfonyl chlorides, or aldehydes . The cyclohexyl ring introduces conformational constraint and stereochemical complexity (cis/trans isomerism possible at the 1,2-substitution pattern) that is valuable for exploring three-dimensional chemical space in fragment-based and lead-discovery programs. The acetate salt form simplifies weighing and dissolution for high-throughput chemistry workflows.

Comparative Tool Compound Studies for Amine Oxidase Selectivity Profiling

Given the structural resemblance of isothiazolidine 1,1-dioxide derivatives to known monoamine oxidase (MAO) and lysine-specific demethylase (LSD1) inhibitor pharmacophores [1], this compound may be employed as a selectivity control or profiling tool in panels of amine oxidase enzymes. The aminomethyl substituent distinguishes it from simpler N-cyclohexyl sultams (e.g., CID 52612) [3] and may confer differential selectivity across MAO-A, MAO-B, LSD1, and related flavin-dependent oxidases. Procurement for this purpose requires independent experimental validation of the compound's selectivity profile.

Pre-formulation and Salt Screening Reference Standard

As a well-characterized acetate salt of an aminomethyl-functionalized sultam (confirmed molecular formula C12H24N2O4S and MW 292.39) , this compound can serve as a reference standard in pharmaceutical salt screening campaigns. Its crystallinity, hygroscopicity, and aqueous solubility profile (experimental determination required) can be benchmarked against other salt forms (hydrochloride, sulfate, mesylate) of related isothiazolidine 1,1-dioxide scaffolds to guide salt selection for lead optimization [4].

Application
Selection Property
Validation Focus
LSD1 inhibitor SAR exploration
Functionalized sultam core with derivatizable amine
LSD1 inhibitory activity requires experimental determination
Diversity-oriented sultam library synthesis
Primary amine handle for amide coupling and reductive amination
Conformational constraint and cis/trans isomerism verification
Amine oxidase selectivity profiling
Aminomethyl-substituted sultam distinct from N-cyclohexyl analog
Experimental selectivity vs. MAO-A/B and related oxidases needed
Pharmaceutical salt screening reference
Well-characterized acetate salt of a functionalized sultam
Benchmark crystallinity, hygroscopicity, and solubility profile
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